2-Phenoxyethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
2-Phenoxyethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes phenoxyethyl and ethoxyphenyl groups attached to an isoquinoline carboxylate core. Its molecular formula is C24H23NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2-phenoxyethanol with 4-ethoxybenzaldehyde to form an intermediate, which is then reacted with isoquinoline-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxyethyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenoxyethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyethyl 4-hydroxybenzoate
- 2-Phenoxyethyl methanesulfonate
- 2-Phenoxyethyl propionate
Uniqueness
2-Phenoxyethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-phenoxyethyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-2-30-21-14-12-19(13-15-21)27-18-24(22-10-6-7-11-23(22)25(27)28)26(29)32-17-16-31-20-8-4-3-5-9-20/h3-15,18H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZNBDCEOISKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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